

An In-Depth Technical Review of 4-Chloro-3,5-dinitrobenzonitrile

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Compound of Interest

Compound Name: 4-Chloro-3,5-dinitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-3,5-dinitrobenzonitrile**, a key chemical intermediate with potential applications in pharmaceutical development. The document details its chemical and physical properties, synthesis, and potential biological relevance, with a focus on data presentation and experimental methodologies.

Chemical and Physical Properties

4-Chloro-3,5-dinitrobenzonitrile is a chlorinated and nitrated aromatic nitrile. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	1930-72-9	[1]
Molecular Formula	C ₇ H ₂ ClN ₃ O ₄	[1]
Molecular Weight	227.56 g/mol	[1]
Appearance	Powder	
Melting Point	140.5-141 °C	
InChI	1S/C7H2ClN3O4/c8-7-5(10(12)13)1-4(3-9)2-6(7)11(14)15/h1-2H	[1]
InChIKey	SCGDEDHSPCXGEC-UHFFFAOYSA-N	[1]
SMILES	C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C#N	[1]

Synthesis of 4-Chloro-3,5-dinitrobenzonitrile

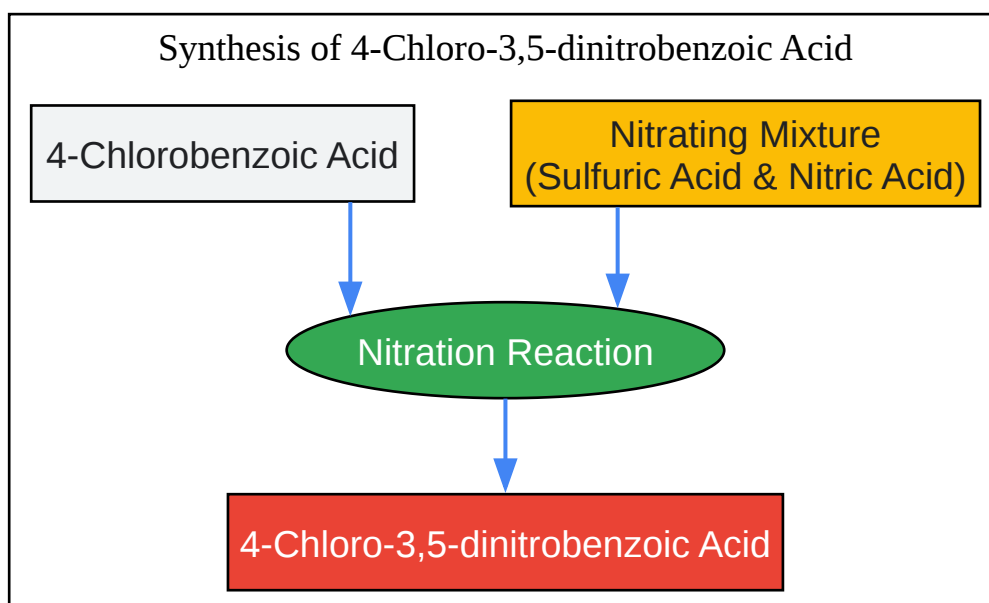
The primary route for the synthesis of **4-Chloro-3,5-dinitrobenzonitrile** is through the dehydration of 4-Chloro-3,5-dinitrobenzamide[2]. While a detailed, step-by-step published protocol for this specific conversion is not readily available, the general procedure involves the use of a dehydrating agent.

Proposed Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Chloro-3,5-dinitrobenzamide in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
- **Dehydrating Agent:** Add a dehydrating agent. Common reagents for this type of transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The choice of reagent and solvent will influence the reaction conditions.

- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and quenched, if necessary (e.g., with ice-water for SOCl_2). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure **4-Chloro-3,5-dinitrobenzonitrile**.

The precursor, 4-chloro-3,5-dinitrobenzoic acid, can be synthesized by the nitration of 4-chlorobenzoic acid[3].



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Synthesis of the precursor, 4-chloro-3,5-dinitrobenzoic acid.

Biological Activity and Potential Applications

4-Chloro-3,5-dinitrobenzonitrile is a known reagent in the synthesis of Lodoxamide, an antiallergic drug that functions as a mast cell stabilizer. This suggests that derivatives of **4-Chloro-3,5-dinitrobenzonitrile** may possess mast cell stabilizing properties.

While direct biological activity data for **4-Chloro-3,5-dinitrobenzonitrile** is not extensively reported, the biological activity of the structurally related compound, 4-chloro-3,5-dinitrobenzoic acid (CDNBA), has been investigated.

Toxicological Data for 4-Chloro-3,5-dinitrobenzoic acid (CDNBA):

Assay Type	Organism	Endpoint	Result	Reference
Cytotoxicity	Tetrahymena pyriformis	EC50	104.47 μ M	[1]

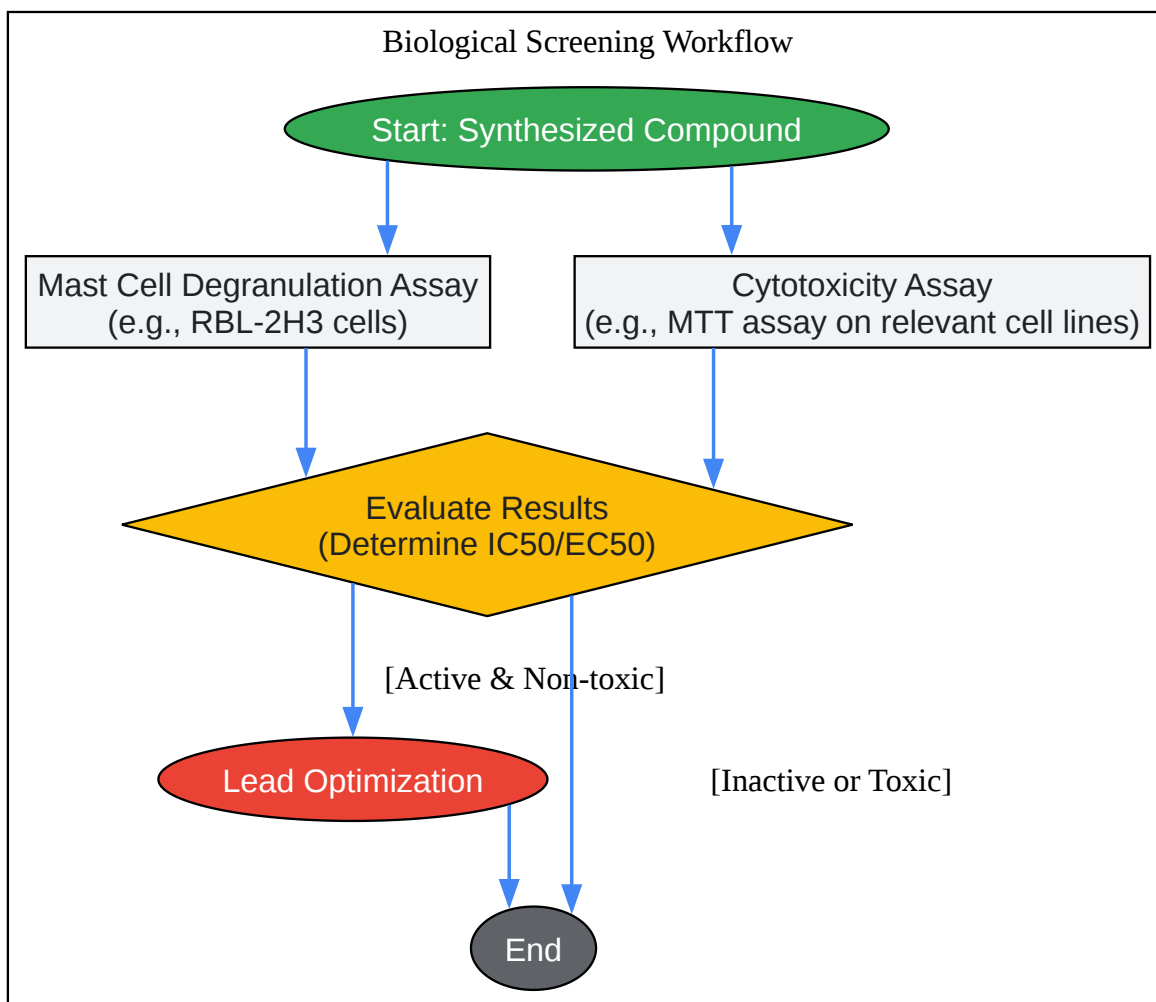
This data provides a preliminary indication of the potential cytotoxicity of this class of compounds.

Experimental Protocol for Mast Cell Degranulation Assay:

To evaluate the potential mast cell stabilizing activity of **4-Chloro-3,5-dinitrobenzonitrile** or its derivatives, a mast cell degranulation assay can be employed. A common method involves the use of rat basophilic leukemia (RBL-2H3) cells, a well-established model for human mucosal mast cells[4][5].

- **Cell Culture:** RBL-2H3 cells are cultured in an appropriate medium and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.
- **Compound Treatment:** The sensitized cells are washed and then incubated with varying concentrations of the test compound (**4-Chloro-3,5-dinitrobenzonitrile**) for a predetermined period.
- **Degranulation Induction:** Mast cell degranulation is induced by challenging the cells with DNP-BSA antigen.
- **Quantification of Degranulation:** The extent of degranulation is quantified by measuring the activity of a released granular enzyme, such as β -hexosaminidase, in the cell supernatant. This is typically done using a colorimetric or fluorometric substrate[4][5].
- **Data Analysis:** The percentage of inhibition of degranulation by the test compound is calculated relative to a positive control (antigen-stimulated cells without inhibitor) and a

negative control (unstimulated cells).



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Proposed workflow for the biological evaluation of **4-Chloro-3,5-dinitrobenzonitrile**.

Conclusion

4-Chloro-3,5-dinitrobenzonitrile is a valuable chemical intermediate, primarily utilized in the synthesis of the mast cell stabilizer, Iodoxamide. While direct and extensive biological data for this compound is limited, its structural relationship to biologically active molecules suggests that it and its derivatives are promising candidates for further investigation in drug discovery.

programs, particularly in the area of anti-allergic and anti-inflammatory agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's potential.

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